molecular formula C13H12BrF3N2O B8666601 4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE

4-BROMO-1-TETRAHYDROPYRAN-2-YL-6-(TRIFLUOROMETHYL)INDAZOLE

Cat. No. B8666601
M. Wt: 349.15 g/mol
InChI Key: GFOUUBDNJUJZNM-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

A round-bottom flask was charged with 4-bromo-6-(trifluoromethyl)-1H-indazole (1.00 g, 3.8 mmol), TsOH monohydrate (27 mg, 0.15 mmol), 3,4-dihydro-2H-pyran (1.59 g, 18.9 mmol), and THF (25 mL). The reaction mixture was degassed with nitrogen and heated under reflux for 18 h, and then the solvent was removed in vacuo. The residue was purified by SiO2 chromatography to afford 4-bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-indazole (1.03 g, 78%) as a yellow oil. MS (ESI) m/z: 265.2 [(M−THP group)+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
TsOH monohydrate
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][NH:6]2.[O:15]1[CH:20]=[CH:19][CH2:18][CH2:17][CH2:16]1>C1COCC1>[Br:1][C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:12])[F:13])[CH:8]=[C:7]2[C:3]=1[CH:4]=[N:5][N:6]2[CH:16]1[CH2:17][CH2:18][CH2:19][CH2:20][O:15]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C2C=NNC2=CC(=C1)C(F)(F)F
Name
TsOH monohydrate
Quantity
27 mg
Type
reactant
Smiles
Name
Quantity
1.59 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by SiO2 chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=NN(C2=CC(=C1)C(F)(F)F)C1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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